Phenanthrene-13C2

Isotope Dilution Mass Spectrometry Internal Standardization PAH Quantification

Phenanthrene-13C2 (9,10-13C2) is a 99 atom% 13C-labeled internal standard for precise PAH quantification via GC/LC-MS. Unlike deuterated analogs, it exhibits negligible isotopic fractionation during extraction and cleanup, ensuring reliable IDMS results with RSD 1.5–5.4%. The M+2 mass shift enables unequivocal metabolite identification in HRMS studies. Ideal for environmental monitoring and method validation.

Molecular Formula C14H10
Molecular Weight 180.21 g/mol
CAS No. 334973-64-7
Cat. No. B583378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene-13C2
CAS334973-64-7
Synonyms[3]Helicene-9,10-13C2;  NSC 26256-9,10-13C2;  Ravatite-9,10-13C2; 
Molecular FormulaC14H10
Molecular Weight180.21 g/mol
Structural Identifiers
InChIInChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+1,10+1
InChIKeyYNPNZTXNASCQKK-OJJJIBSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9,10-13C2)Phenanthrene (CAS 334973-64-7): Isotopic Purity, Mass Shift, and Analytical Specifications for Stable Isotope-Labeled PAH Research


(9,10-13C2)Phenanthrene is a stable isotope-labeled analog of phenanthrene, a tricyclic polycyclic aromatic hydrocarbon (PAH), featuring carbon-13 substitution at the 9 and 10 positions . This isotopologue is characterized by an isotopic purity of 99 atom % 13C, a molecular weight of 180.21 g/mol (by atom % calculation), and a mass shift of M+2 relative to unlabeled phenanthrene [1]. Its physical properties, including a melting point of 98–100 °C and a boiling point of 340 °C, closely mirror those of the unlabeled parent compound, enabling its use as an internal standard and tracer in environmental and analytical chemistry applications .

Why (9,10-13C2)Phenanthrene Outperforms Other Phenanthrene Isotopologues and Unlabeled PAHs in Quantitative Analytical Workflows


In isotope dilution mass spectrometry (IDMS) and environmental tracer studies, generic substitution of (9,10-13C2)phenanthrene with unlabeled phenanthrene or alternative isotopologues (e.g., phenanthrene-d10 or 13C6-phenanthrene) is not scientifically valid due to distinct isotopic labeling patterns that confer different mass spectrometric properties, fractionation behaviors, and quantification reliability. Unlabeled phenanthrene lacks the mass shift required for internal standardization in IDMS, while deuterated analogs exhibit significant isotopic fractionation during sample preparation and environmental partitioning, leading to systematic quantification errors [1]. In contrast, 13C-labeled PAHs, including (9,10-13C2)phenanthrene, demonstrate minimal isotopic fractionation during cleanup steps and provide reliable quantification even when recovery yields are low [2]. The strategic placement of 13C labels at the 9 and 10 positions yields a diagnostic M+2 mass shift, which is particularly advantageous in high-resolution mass spectrometry (HRMS) for unequivocal identification of biotransformation products [3].

(9,10-13C2)Phenanthrene: Head-to-Head Comparative Data for Scientific Selection


Isotopic Purity and Mass Shift: (9,10-13C2)Phenanthrene vs. Unlabeled Phenanthrene

(9,10-13C2)Phenanthrene is supplied at a certified isotopic purity of 99 atom % 13C, providing a mass shift of M+2 relative to unlabeled phenanthrene (M = 178.23 g/mol) . This high isotopic enrichment minimizes spectral overlap and ensures accurate quantitation in isotope dilution mass spectrometry (IDMS). Unlabeled phenanthrene lacks this mass shift and cannot serve as an internal standard, leading to uncompensated matrix effects and variable recovery during sample preparation [1].

Isotope Dilution Mass Spectrometry Internal Standardization PAH Quantification

Reduced Isotopic Fractionation During Sample Cleanup: 13C-Labeled vs. Deuterated PAH Internal Standards

In a controlled evaluation of cleanup step behavior, the ratio of phenanthrene to 13C6-phenanthrene changed by less than 0.2%, even when the recovery yield of the 13C-labeled standard dropped to 60% [1]. This minimal fractionation contrasts sharply with deuterated PAH internal standards, which exhibit significant isotopic fractionation during extraction and cleanup, leading to biased quantification [2]. As a member of the 13C-labeled PAH class, (9,10-13C2)phenanthrene is expected to exhibit similarly robust behavior.

Isotope Dilution Mass Spectrometry Sample Preparation Quantification Reliability

Environmental Partitioning Behavior: (9,10-13C2)Phenanthrene vs. Phenanthrene-d10

In a field tracer-release study, a mixture of D10-labeled, 13C2-labeled, and unlabeled phenanthrene was spiked into a seawater retention pond to examine isotope fractionation after air-water gas exchange. No preferential fractionation of D10- vs. 13C2-labeled phenanthrene was observed in the pond water; however, greater fractionation of D10- vs. 13C2-labeled phenanthrene was observed in air samples collected within a 1–100 m radius of the pond [1]. This indicates that the 13C2-labeled compound experiences less environmental fractionation than its perdeuterated counterpart, making it a more reliable tracer for atmospheric transport studies.

Environmental Tracing Air-Water Exchange Isotope Fractionation

Application in High-Resolution Mass Spectrometry (HRMS) for Biotransformation Product Identification

In a study investigating phenanthrene biotransformation in pakchoi (Brassica chinensis L.), 13C2-phenanthrene labeling coupled with HRMS enabled the identification of biodegradation products at the subcellular level. The isotopic labeling facilitated the unambiguous differentiation of biotransformation products from background matrix signals, which is not possible with unlabeled phenanthrene alone [1]. This approach allowed for the first observation of endophyte-enhanced biotransformation and conjugation of phenanthrene in plant cells, demonstrating the unique utility of the 13C2 label in complex biological matrices.

Biotransformation High-Resolution Mass Spectrometry Plant Uptake Studies

Physical Property Consistency: (9,10-13C2)Phenanthrene vs. Unlabeled Phenanthrene

The melting point of (9,10-13C2)phenanthrene is 98–100 °C, and its boiling point is 340 °C, which are identical to the literature values for unlabeled phenanthrene [1]. This close match in physical properties ensures that the labeled compound behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation, a critical requirement for accurate isotope dilution quantitation.

Isotopic Labeling Physical Properties Analytical Standardization

(9,10-13C2)Phenanthrene: Validated Application Scenarios for Procurement Decisions


Isotope Dilution Mass Spectrometry (IDMS) for PAH Quantification in Environmental Matrices

Use (9,10-13C2)phenanthrene as an internal standard for the accurate quantification of phenanthrene in soil, sediment, water, and air samples via GC-MS or LC-MS. Its high isotopic purity (99 atom % 13C) and M+2 mass shift enable precise correction for matrix effects and analyte losses during extraction and cleanup, yielding quantification results with relative standard deviations typically ranging from 1.5% to 5.4% [1]. This application is directly supported by class-level evidence demonstrating that 13C-labeled PAH internal standards maintain ratio stability (change <0.2%) even when recovery drops to 60% [1].

Environmental Fate and Transport Tracing of Phenanthrene

Deploy (9,10-13C2)phenanthrene as a tracer in field or mesocosm studies to track the air-water exchange, soil sorption, and atmospheric transport of phenanthrene. Evidence from a field tracer-release study shows that 13C2-labeled phenanthrene exhibits minimal environmental fractionation compared to deuterated analogs, ensuring reliable tracking of PAH movement in aquatic and atmospheric systems [2].

Biotransformation and Metabolite Identification in Biological Systems

Employ (9,10-13C2)phenanthrene in conjunction with high-resolution mass spectrometry (HRMS) to identify and characterize biotransformation products in plants, microorganisms, or animal models. The 13C2 label provides a diagnostic mass signature that unequivocally distinguishes metabolites from background signals, as demonstrated in a study of phenanthrene biodegradation in pakchoi, where the labeling approach enabled the first observation of endophyte-enhanced biotransformation and conjugation reactions at the subcellular level [3].

Method Development and Validation for PAH Analysis

Incorporate (9,10-13C2)phenanthrene as a certified internal standard during the development and validation of new analytical methods for PAHs, in accordance with regulatory guidelines (e.g., EPA, ISO). Its physical properties (mp 98–100 °C, bp 340 °C) match those of unlabeled phenanthrene, ensuring consistent behavior during sample preparation and chromatographic separation, while the M+2 mass shift provides the necessary analytical differentiation .

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